molecular formula C16H10ClN3O2S B11316978 N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11316978
M. Wt: 343.8 g/mol
InChI Key: IWQVEZHNHMHXAQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran or benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiadiazole and benzofuran moieties makes it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H10ClN3O2S

Molecular Weight

343.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10ClN3O2S/c1-8-11-6-9(17)2-5-14(11)22-15(8)16(21)18-10-3-4-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21)

InChI Key

IWQVEZHNHMHXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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